Cas no 2172176-01-9 (3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid)

3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid
- 3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
- EN300-1506360
- 2172176-01-9
-
- インチ: 1S/C26H21BrN2O5/c27-16-11-15(23(30)31)12-17(13-16)28-24(32)26(9-10-26)29-25(33)34-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22H,9-10,14H2,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: CQIMDXADLPPXIC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=O)O)C=C(C=1)NC(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 520.06338g/mol
- どういたいしつりょう: 520.06338g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1506360-500mg |
3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid |
2172176-01-9 | 500mg |
$946.0 | 2023-09-27 | ||
Enamine | EN300-1506360-1.0g |
3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid |
2172176-01-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1506360-50mg |
3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid |
2172176-01-9 | 50mg |
$827.0 | 2023-09-27 | ||
Enamine | EN300-1506360-1000mg |
3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid |
2172176-01-9 | 1000mg |
$986.0 | 2023-09-27 | ||
Enamine | EN300-1506360-10000mg |
3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid |
2172176-01-9 | 10000mg |
$4236.0 | 2023-09-27 | ||
Enamine | EN300-1506360-100mg |
3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid |
2172176-01-9 | 100mg |
$867.0 | 2023-09-27 | ||
Enamine | EN300-1506360-5000mg |
3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid |
2172176-01-9 | 5000mg |
$2858.0 | 2023-09-27 | ||
Enamine | EN300-1506360-2500mg |
3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid |
2172176-01-9 | 2500mg |
$1931.0 | 2023-09-27 | ||
Enamine | EN300-1506360-250mg |
3-bromo-5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid |
2172176-01-9 | 250mg |
$906.0 | 2023-09-27 |
3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acidに関する追加情報
Recent Advances in the Study of 3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid (CAS: 2172176-01-9)
The compound 3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid (CAS: 2172176-01-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a bromo-substituted benzoic acid moiety and a fluorenylmethoxycarbonyl (Fmoc)-protected cyclopropaneamine, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents.
One of the key areas of research has been the optimization of the synthetic route for 3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that utilizes palladium-catalyzed cross-coupling reactions to introduce the bromo-substituent, followed by Fmoc protection of the cyclopropaneamine group. This method not only improves the overall yield but also reduces the number of purification steps, making it more feasible for large-scale production.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest that 3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid could serve as a lead compound for the development of new anti-inflammatory drugs with potentially fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another promising application of this compound is its use as a versatile intermediate in the synthesis of peptide-based therapeutics. The Fmoc-protected amine group allows for easy incorporation into solid-phase peptide synthesis (SPPS) protocols, enabling the creation of peptide conjugates with enhanced stability and bioavailability. Recent work in this area has focused on developing peptide-drug conjugates (PDCs) that target specific cancer biomarkers, leveraging the unique properties of 3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid to improve drug delivery and efficacy.
Despite these advances, challenges remain in fully elucidating the pharmacokinetic and pharmacodynamic profiles of this compound. Ongoing research aims to address these gaps through comprehensive in vivo studies and computational modeling. Additionally, efforts are being made to explore its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, where its unique chemical structure may offer new avenues for drug discovery.
In conclusion, 3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid (CAS: 2172176-01-9) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its versatile applications, from enzyme inhibition to peptide conjugation, highlight its potential as a valuable tool in drug development. Future studies will undoubtedly further refine its synthesis, expand its therapeutic applications, and deepen our understanding of its mechanisms of action.
2172176-01-9 (3-bromo-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid) 関連製品
- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)
- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)
- 1002029-63-1({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)
- 2166354-93-2(3-{[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol)




